molecular formula C10H10BrN3O B2659833 5-bromo-3-methyl-1H-indole-2-carbohydrazide CAS No. 70070-25-6

5-bromo-3-methyl-1H-indole-2-carbohydrazide

Cat. No.: B2659833
CAS No.: 70070-25-6
M. Wt: 268.114
InChI Key: OMCXWXWQJHHURB-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-1H-indole-2-carbohydrazide is a brominated indole derivative characterized by a hydrazide group at position 2, a methyl substituent at position 3, and a bromine atom at position 3. This compound is of interest in medicinal chemistry due to the indole scaffold's prevalence in bioactive molecules, particularly in kinase inhibition and antimicrobial applications. Its synthesis typically involves the conversion of indole-2-carboxylic acid esters to hydrazides via refluxing with hydrazine hydrate . The bromine atom enhances electrophilic reactivity, while the methyl group contributes to steric effects, influencing binding interactions.

Properties

IUPAC Name

5-bromo-3-methyl-1H-indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c1-5-7-4-6(11)2-3-8(7)13-9(5)10(15)14-12/h2-4,13H,12H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCXWXWQJHHURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)Br)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-methyl-1H-indole-2-carbohydrazide typically involves the bromination of 3-methylindole followed by the introduction of the carbohydrazide group. One common method includes the reaction of 3-methylindole with bromine in the presence of a suitable solvent to yield 5-bromo-3-methylindole. This intermediate is then reacted with hydrazine hydrate to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of indole derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a scaffold for developing therapeutic agents due to its biological activities. Research indicates that derivatives of indole, including 5-bromo-3-methyl-1H-indole-2-carbohydrazide, exhibit notable anti-cancer , anti-bacterial , and anti-inflammatory properties. These activities stem from the ability of the carbohydrazide moiety to interact with biological targets through hydrogen bonding and enzyme inhibition mechanisms.

Case Studies in Cancer Research

Several studies have explored the anti-cancer potential of indole derivatives. For instance, compounds structurally related to this compound have demonstrated effectiveness in suppressing the growth of rapidly dividing cancer cells, such as A549 lung cancer cells .

Antimicrobial Activity

The indole structure is known for its antimicrobial properties. Compounds like this compound have been synthesized and tested against various microbial strains. For example, derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential use in developing new antibiotics .

Synthesis and Reactions

The synthesis of this compound typically involves several steps that include the reaction of indole derivatives with hydrazine or hydrazones under specific conditions to yield the desired product. The yield and purity of synthesized compounds are critical for their subsequent biological testing .

The compound's unique structural features distinguish it from other similar compounds. The following table summarizes some related compounds along with their structural characteristics and biological activities:

Compound NameStructural FeaturesBiological Activity
5-BromoindoleBromine at 5-positionAntimicrobial
6-BromoindoleBromine at 6-positionAnticancer
Methyl indole derivativesMethyl groups at various positionsDiverse biological activities
This compound Bromine at 5-position, Methyl at 3-position, Carbohydrazide at 2-positionEnhanced reactivity and biological efficacy compared to others

This table illustrates how the specific combination of bromination, methylation, and carbohydrazide moiety contributes to the enhanced reactivity and efficacy of this compound compared to its analogs.

Mechanism of Action

The mechanism of action of 5-bromo-3-methyl-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and pi-alkyl interactions with amino acid residues in proteins, influencing their function. These interactions can modulate various biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Position and Electronic Effects

(a) 5-Bromo-1H-Indole-2-Carbohydrazide Derivatives
  • Oxadiazole Analogs: In -bromo-1H-indole-2-carbohydrazide (compound 2) is converted to 5-(5-bromo-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione (compound 3) via reflux with CS₂ and KOH. The yield (72%) and light-gray crystalline form contrast with the parent compound's properties .
  • Benzylidene Derivatives: describes (E)-N'-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-1H-indole-3-carbohydrazide, where the hydrazide group at position 3 condenses with a substituted benzaldehyde.
(b) Positional Isomers
  • 1-Methyl vs. 3-Methyl Substitution: 5-Bromo-1-methyl-1H-indole-2-carbohydrazide (CAS 1440535-25-0, ) substitutes methyl at position 1 instead of 3.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (IR/NMR)
5-Bromo-3-methyl-1H-indole-2-carbohydrazide C₁₀H₁₀BrN₃O 268.11 Not reported N-H stretch (3250–3350 cm⁻¹), C=O (1660 cm⁻¹)
Compound 34 (Imidazole derivative) C₂₁H₂₀BrN₃O₂ 440.31 141–142 C-Br (615 cm⁻¹), imidazole C-H (3100 cm⁻¹)
(E)-N'-Benzylidene analog C₁₈H₁₆BrN₃O₃ 402.24 Not reported C=N (1605 cm⁻¹), O-H (3450 cm⁻¹)

Biological Activity

5-Bromo-3-methyl-1H-indole-2-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and pharmacological profiles of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-3-methylindole with hydrazine derivatives. This reaction can be optimized through various conditions to yield the desired carbohydrazide product. The characterization of the compound is usually performed using spectroscopic methods such as NMR and IR spectroscopy, confirming the structure and purity.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines.

  • Mechanism of Action : The compound has shown to induce cell cycle arrest in the G1 phase, leading to a decrease in cells transitioning to the S and G2/M phases. This mechanism is associated with the downregulation of cyclin-dependent kinases (CDKs) and enhancement of pro-apoptotic proteins such as BAX, indicating that it may promote apoptosis in cancer cells .
  • IC50 Values : In vitro studies report IC50 values ranging from 1.17 µM for related indole derivatives, suggesting that this compound could exhibit similar or improved potency against specific cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties .

  • Minimum Inhibitory Concentration (MIC) : It has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, related compounds showed MIC values as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating strong potential for treating resistant infections .
  • Biofilm Inhibition : Studies indicate that derivatives of this compound can inhibit biofilm formation by pathogens such as Staphylococcus aureus, which is crucial for preventing chronic infections .

Case Studies

Several case studies have documented the biological activity of this compound:

  • Cytotoxicity Evaluation : A study involving Peripheral Blood Mononuclear Cells (PBMCs) demonstrated dose-dependent cytotoxicity, with some derivatives showing significant activity while maintaining low toxicity levels .
  • In Vitro Antimicrobial Testing : Another investigation assessed a series of indole derivatives for their antimicrobial efficacy, revealing that certain compounds effectively inhibited bacterial growth without causing hemolytic effects .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Effect IC50/MIC Values Reference
AnticancerInduces G1 phase arrest~1.17 µM
AntimicrobialEffective against MRSA≤0.25 µg/mL
CytotoxicityDose-dependent on PBMCsVaries

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-bromo-3-methyl-1H-indole-2-carbohydrazide and related derivatives?

The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions. For example:

  • Procedure : React 3-(2-azidoethyl)-5-bromo-1H-indole with appropriate alkynes (e.g., 1-ethynyl-3,5-dimethoxybenzene) in PEG-400:DMF (2:1) with CuI as a catalyst. After 12 hours, extract with ethyl acetate, purify via flash chromatography (70:30 ethyl acetate:hexane), and confirm structure via 1H^1H NMR, 13C^{13}C NMR, and HRMS .
  • Key variables : Solvent polarity (PEG-400 enhances reaction efficiency), catalyst loading (0.5–1.0 equiv CuI), and reaction time (12–24 hours).

Q. Table 1: Comparison of Reaction Conditions for Indole Derivatives

DerivativeSolvent SystemCatalystYieldKey Characterization Techniques
9c ()PEG-400:DMF (2:1)CuI (1.0 equiv)50%1H^1H NMR, HRMS
9d ()PEG-400:DMF (2:1)CuI (1.0 equiv)25%1H^1H/13C^{13}C NMR, 19F^{19}F NMR

Q. How is the structural integrity of this compound validated experimentally?

  • NMR spectroscopy : 1H^1H NMR identifies aromatic protons (δ 7.14–7.23 ppm for indole protons) and hydrazide NH signals (δ 10–12 ppm). 13C^{13}C NMR confirms carbonyl (C=O, ~165 ppm) and brominated aromatic carbons .
  • Mass spectrometry : HRMS (FAB or ESI) provides exact mass matching the molecular formula (e.g., [M+H]+^+ at m/z 427.0757 for a triazole-linked derivative) .
  • X-ray crystallography : For crystalline derivatives, SHELXL refines anisotropic displacement parameters and validates bond lengths/angles (e.g., C–Br bond ~1.90 Å) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., thermal motion vs. disorder) be resolved during structural refinement of this compound?

  • Method : Use iterative refinement in SHELXL:
    • Apply restraints for anisotropic displacement parameters (ADPs) to reduce overfitting.
    • Analyze residual electron density maps to identify disorder (e.g., bromine positional disorder).
    • Test twin refinement (via TWIN/BASF commands) for non-merohedral twinning .
  • Validation tools : Check R-factors (R1 < 0.05 for high-resolution data) and ADP similarity using WinGX/ORTEP visualizations .

Q. Table 2: SHELXL Refinement Parameters

ParameterValue RangePurpose
R1 (I > 2σ)<0.05Measures model fit to observed data
wR2<0.10Weighted agreement for all reflections
GooF~1.0Validates weighting scheme

Q. What strategies address low yields in the synthesis of this compound derivatives?

  • Optimization steps :
    • Solvent screening : Replace DMF with ionic liquids (e.g., [BMIM]BF4_4) to enhance solubility and reduce side reactions .
    • Catalyst alternatives : Test Cu nanoparticles or N-heterocyclic carbene (NHC) ligands to improve regioselectivity in CuAAC .
    • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30–60 minutes while maintaining yields >40% .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., C3 position for methylthio substitution) .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) using MOE or AutoDock to prioritize derivatives for synthesis .

Q. What green chemistry approaches minimize waste in the synthesis of this compound?

  • Solvent-free conditions : Mechanochemical grinding of reactants (e.g., indole, bromine source, hydrazine) in ball mills achieves 60–70% yield without solvents .
  • Biocatalysis : Use lipases or oxidoreductases to catalyze hydrazide formation under aqueous conditions, reducing heavy metal waste .

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